molecular formula C13H12O5 B080398 2-(3-(3-Methoxyphenyl)allylidene)malonic acid CAS No. 14160-39-5

2-(3-(3-Methoxyphenyl)allylidene)malonic acid

Cat. No.: B080398
CAS No.: 14160-39-5
M. Wt: 248.23 g/mol
InChI Key: MGLHHXROZCJFQL-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3-Methoxyphenyl)allylidene)malonic acid is an organic compound with the molecular formula C13H12O5 It is characterized by the presence of a methoxyphenyl group attached to an allylidene malonic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid typically involves the reaction of 3-methoxybenzaldehyde with malonic acid in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 3-methoxybenzaldehyde reacts with the active methylene group of malonic acid, forming the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like piperidine or pyridine is used to catalyze the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-Methoxyphenyl)allylidene)malonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the allylidene group to a single bond, forming saturated derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives of the original compound.

Scientific Research Applications

2-(3-(3-Methoxyphenyl)allylidene)malonic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the allylidene malonic acid moiety may participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Phenylallylidene)malonic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    2-(3-(4-Methoxyphenyl)allylidene)malonic acid: Similar structure but with the methoxy group in a different position, potentially altering its properties.

    2-(3-(3-Hydroxyphenyl)allylidene)malonic acid: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and reactivity.

Uniqueness

2-(3-(3-Methoxyphenyl)allylidene)malonic acid is unique due to the presence of the methoxy group on the phenyl ring, which can enhance its chemical reactivity and biological activity. This structural feature may also influence its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(E)-3-(3-methoxyphenyl)prop-2-enylidene]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-18-10-6-2-4-9(8-10)5-3-7-11(12(14)15)13(16)17/h2-8H,1H3,(H,14,15)(H,16,17)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLHHXROZCJFQL-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC=C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C=C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.